molecular formula C17H10BrClN2O3 B6011204 (5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B6011204
M. Wt: 405.6 g/mol
InChI Key: NBGVCLOOXDMZAN-NTEUORMPSA-N
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Description

(5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate benzaldehyde derivatives with pyrimidine trione derivatives under controlled conditions. Common reagents used in the synthesis include:

  • 3-bromobenzaldehyde
  • 4-chlorophenylurea
  • Acetic acid as a solvent
  • Catalysts such as piperidine or pyridine

The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
  • Substitution : Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide
  • Reducing agents : Sodium borohydride, lithium aluminum hydride
  • Nucleophiles : Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione:

  • Medicinal Chemistry : Studied for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
  • Biological Research : Used as a probe to study cellular pathways and molecular interactions.
  • Industrial Applications : Potential use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(3-bromobenzylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-(4-chlorobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

(5Z)-5-(3-bromobenzylidene)-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. These substituents may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(5E)-5-[(3-bromophenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrClN2O3/c18-11-3-1-2-10(8-11)9-14-15(22)20-17(24)21(16(14)23)13-6-4-12(19)5-7-13/h1-9H,(H,20,22,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGVCLOOXDMZAN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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